N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE
Description
This compound is a structurally complex molecule featuring a sulfonamide bridge, acetamide moiety, and hybrid aromatic systems. The core structure includes a 3,4-dimethoxyphenyl group linked via an imino-methyldiene bridge to a 4,6-dimethylpyrimidin-2-yl substituent, with a sulfonyl group connecting to the para-substituted phenylacetamide backbone.
Key structural attributes include:
Properties
IUPAC Name |
N-[4-[(E)-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-14-12-15(2)25-22(24-14)28-23(27-18-8-11-20(33-4)21(13-18)34-5)29-35(31,32)19-9-6-17(7-10-19)26-16(3)30/h6-13H,1-5H3,(H,26,30)(H2,24,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHMXYJWNFCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyaniline and 4,6-dimethylpyrimidine-2-amine. These intermediates undergo condensation reactions with sulfonyl chlorides and acetic anhydride under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines dimethoxyphenyl and dimethylpyrimidinyl groups, distinguishing it from simpler sulfonamide-acetamide hybrids like N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide .
- Compared to the dichlorophenyl-pyrimidine derivative , the target compound replaces chlorine atoms with methoxy groups, likely reducing electrophilicity and improving metabolic stability.
Electronic and Spectroscopic Properties
- Theoretical studies on analogous N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) suggest that methoxy and pyrimidine substituents in the target compound may enhance intramolecular charge transfer (ICT), as evidenced by red-shifted UV-Vis spectra .
- The dimethylpyrimidine moiety in the target compound could mimic purine bases, a feature exploited in kinase inhibitors (e.g., imatinib analogs) .
Comparative Activity Data
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
